N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
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Overview
Description
N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common approach involves the cyclization of substituted benzimidazoles with bifunctional synthetic equivalents . The reaction conditions often include heating with specific reagents such as sodium methoxide (MeONa) in butanol (BuOH) to achieve selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can undergo various chemical reactions, including:
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . For example, they can inhibit protein kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar fused ring structure and exhibit similar biological activities.
Pyrimido[1,2-a]benzimidazoles: These compounds also have a fused ring system and are studied for their pharmacological properties.
Uniqueness
N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is unique due to its specific substitution pattern and the presence of the methylsulfanyl group, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C22H23N3O3S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(3-methylsulfanylphenyl)-1,5-dioxo-4-propyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C22H23N3O3S/c1-3-13-24-20(27)17-9-4-5-10-18(17)25-19(26)11-12-22(24,25)21(28)23-15-7-6-8-16(14-15)29-2/h4-10,14H,3,11-13H2,1-2H3,(H,23,28) |
InChI Key |
AOZMUVIXTZRCJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC(=CC=C4)SC |
Origin of Product |
United States |
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